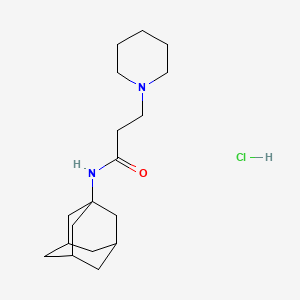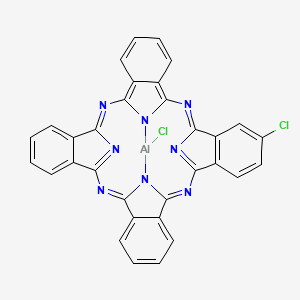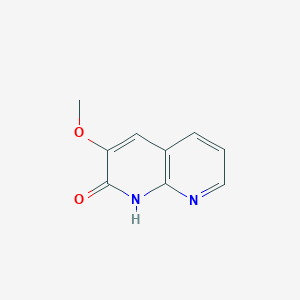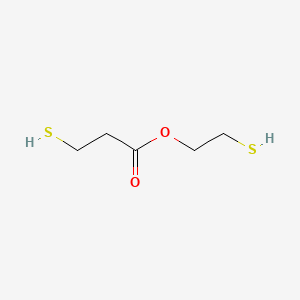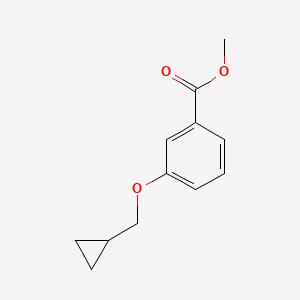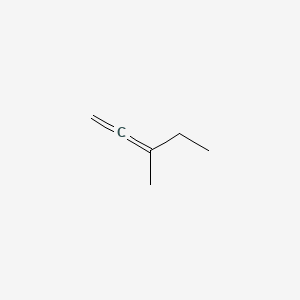
3-Methylpenta-1,2-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methylpenta-1,2-diene is an organic compound with the molecular formula C6H10. It is a type of diene, specifically an allene, characterized by having two double bonds adjacent to each other. This compound is also known by its IUPAC name, 1,2-Pentadiene, 3-methyl- .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Methylpenta-1,2-diene can be synthesized through the dehydration of 2-methyl-2,4-pentanediol. This process involves removing water molecules from the diol compound under the influence of a catalyst. Common catalysts used include weak acids like oxalic acid and citric acid .
Industrial Production Methods: In an industrial setting, the preparation of this compound involves the use of supported metal catalysts and catalyst auxiliary agents to enhance the yield and selectivity of the product. This method avoids the use of strong acids, thereby reducing equipment corrosion and improving environmental friendliness .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Methylpenta-1,2-diene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: In this reaction, one atom or group of atoms in the compound is replaced by another atom or group of atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst like palladium (Pd) is often used.
Substitution: Halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of epoxides or diols, while reduction can yield alkanes .
Applications De Recherche Scientifique
3-Methylpenta-1,2-diene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including perfumes and pharmaceuticals.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Methylpenta-1,2-diene involves its interaction with molecular targets through its double bonds. These interactions can lead to the formation of reactive intermediates, which can then participate in further chemical reactions. The specific pathways involved depend on the nature of the reaction and the conditions under which it occurs .
Comparaison Avec Des Composés Similaires
1,3-Pentadiene: Another diene with a similar structure but different double bond positions.
2-Methyl-1,3-butadiene:
1,4-Pentadiene: A non-conjugated diene with double bonds separated by more than one single bond.
Uniqueness: 3-Methylpenta-1,2-diene is unique due to its allene structure, which gives it distinct chemical properties compared to other dienes. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in various fields of research and industry .
Propriétés
Numéro CAS |
7417-48-3 |
|---|---|
Formule moléculaire |
C6H10 |
Poids moléculaire |
82.14 g/mol |
InChI |
InChI=1S/C6H10/c1-4-6(3)5-2/h1,5H2,2-3H3 |
Clé InChI |
INFFCVIZNSUFGK-UHFFFAOYSA-N |
SMILES canonique |
CCC(=C=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(2-Bromo-5-cyclohexyl-3-hydroxy-1-penten-1-YL)hexahydro-2H-cyclopenta[B]furan-2,5-diol](/img/structure/B13756077.png)
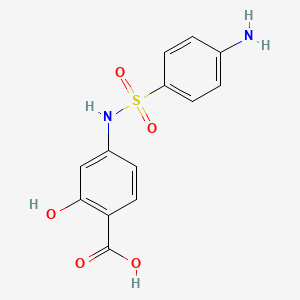
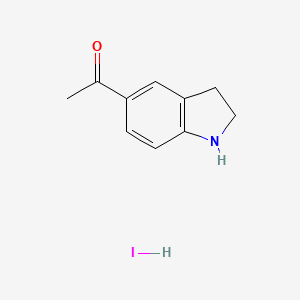

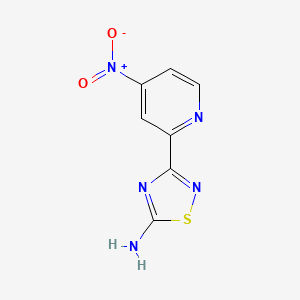
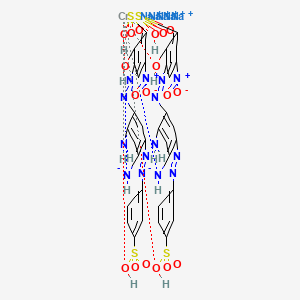

![[2-Methyl-7-(trifluoromethyl)quinolin-4-yl]hydrazine](/img/structure/B13756121.png)
![Ethyl 3-[dimethylamino-(3-ethoxy-3-oxopropyl)amino]propanoate;hydrochloride](/img/structure/B13756129.png)
